Cas no 1195-59-1 (2,6-Pyridinedimethanol)
2,6-Pyridinedimethanol Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Pyridinedimethanol
- 2,6-Dihydroxymethyl Pyridine
- 2,6-Pyridyldicarbinol
- 2,6-Bis(hydroxymethyl)pyridine
- (2,6-PYRIDINYL)DIMETHANOL
- [6-(hydroxymethyl)pyridin-2-yl]methanol
- NS00023865
- Oprea1_777136
- [6-(hydroxymethyl)-2-pyridyl]methanol
- 2,6-pyridine-dimethanol
- Pyridine-2,6-dimethanol
- SCHEMBL486201
- FT-0610742
- HY-W017597
- NSC-16571
- 1195-59-1
- MFCD00006351
- SY006497
- AM20050706
- PS-5751
- InChI=1/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H
- NSC 16571
- 2,6-DIHYDROXYMETHYLPYRIDINE
- 2,6-Bis-(hydroxymethyl)pyridine
- DTXSID20152474
- EN300-180638
- CS-W018313
- EINECS 214-803-0
- W-108507
- 26-Pyridinedimethanol
- Pyridine-2,6-diyldimethanol
- 2,6-bis-(hydroxymethyl)-pyridine
- pyridine 2,6-dimethanol
- 2 pound not6-pyridinedimethanol
- A2482
- P0803
- 2,6-Pyridinedimethanol, 98%
- F0001-0321
- NSC16571
- Pyridine, 2,6-dicarbinol
- AC-6240
- AKOS003239409
- DB-020257
- STK298894
-
- MDL: MFCD00006351
- Inchi: 1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2
- InChI Key: WWFMINHWJYHXHF-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C(CO)N=1
- BRN: 116016
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063329
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.8
- Topological Polar Surface Area: 53.4
Experimental Properties
- Color/Form: YELLOW POWDER
- Density: 1.1997 (rough estimate)
- Melting Point: 112.0 to 115.0 deg-C
- Boiling Point: 185 °C/15 mmHg
- Flash Point: 185℃/15mm
- Refractive Index: 1.4800 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 53.35000
- LogP: 0.06620
- Solubility: Soluble
2,6-Pyridinedimethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S39-S24/25
- FLUKA BRAND F CODES:23
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Safety Term:S24/25
- Risk Phrases:R36/37/38
2,6-Pyridinedimethanol Customs Data
- HS CODE:29333999
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-Pyridinedimethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 047749-1g |
2,6-Pyridinedimethanol |
1195-59-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 047749-5g |
2,6-Pyridinedimethanol |
1195-59-1 | 98% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 047749-25g |
2,6-Pyridinedimethanol |
1195-59-1 | 98% | 25g |
£78.00 | 2022-03-01 | |
| AstaTech | 65462-1/G |
2,6-PYRIDINEDIMETHANOL |
1195-59-1 | 97% | 1/G |
$14 | 2022-06-01 | |
| AstaTech | 65462-5/G |
2,6-PYRIDINEDIMETHANOL |
1195-59-1 | 97% | 5/G |
$20 | 2022-06-01 | |
| AstaTech | 65462-25/G |
2,6-PYRIDINEDIMETHANOL |
1195-59-1 | 97% | 25g |
$58 | 2023-09-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107906-5g |
2,6-Pyridinedimethanol |
1195-59-1 | 97% | 5g |
¥110.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107906-100g |
2,6-Pyridinedimethanol |
1195-59-1 | 97% | 100g |
¥1792.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107906-1g |
2,6-Pyridinedimethanol |
1195-59-1 | 97% | 1g |
¥31.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P107906-25g |
2,6-Pyridinedimethanol |
1195-59-1 | 97% | 25g |
¥506.90 | 2023-09-01 |
2,6-Pyridinedimethanol Suppliers
2,6-Pyridinedimethanol Related Literature
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Ajeet Singh,Shaikh M. Mobin,Pradeep Mathur Dalton Trans. 2018 47 14033
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Tsvetan Kardashliev,Sven Panke,Martin Held Green Chem. 2022 24 3651
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3. Substitution of nitrido by the oxo group in reactions of [ReNCl2(PPh3)2] with multidentate N,O–-donor chelates. Crystal structure of [ReOCl2(PPh3)(HL)][H2L = 2,6-bis(hydroxymethyl)pyridine]Thomas I. A. Gerber,Johan Bruwer,Giuliano Bandoli,Joanne Perils,Jan G. H. du Preez J. Chem. Soc. Dalton Trans. 1995 2189
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4. Synthesis and reactivity of copper(i) complexes containing a bis(imidazolin-2-imine) pincer ligandDejan Petrovic,Thomas Bannenberg,S?ren Randoll,Peter G. Jones,Matthias Tamm Dalton Trans. 2007 2812
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You-Han Lin,Chien-Chen Lai,Sheng-Hsien Chiu Org. Biomol. Chem. 2014 12 2907
Additional information on 2,6-Pyridinedimethanol
Professional Introduction to 2,6-Pyridinedimethanol (CAS No. 1195-59-1)
2,6-Pyridinedimethanol, also known by its CAS number 1195-59-1, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic molecule, featuring two hydroxymethyl groups attached to a pyridine ring, has garnered considerable attention due to its versatile applications and potential in various biochemical pathways. The unique structural properties of 2,6-Pyridinedimethanol make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.
The compound's molecular structure consists of a six-membered aromatic ring with nitrogen at one position and two hydroxymethyl (-CH₂OH) substituents at the 2- and 6-positions. This arrangement imparts specific electronic and steric characteristics that are highly conducive to interactions with biological targets. In recent years, researchers have been exploring the pharmacological potential of derivatives of 2,6-Pyridinedimethanol, particularly in the context of modulating enzyme activity and receptor binding.
One of the most compelling areas of research involving 2,6-Pyridinedimethanol is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that incorporate the scaffold of 2,6-Pyridinedimethanol, scientists have been able to develop inhibitors that target specific kinases with high selectivity. For instance, recent studies have demonstrated that analogs of 2,6-Pyridinedimethanol can inhibit the activity of Janus kinases (JAKs), which are involved in inflammatory responses and have been implicated in autoimmune diseases.
In addition to its applications in kinase inhibition, 2,6-Pyridinedimethanol has shown promise in the development of antimicrobial agents. The hydroxymethyl groups on the pyridine ring provide opportunities for hydrogen bonding interactions with bacterial enzymes and cell wall components. This has led to the discovery of several derivatives with potent antibacterial properties. Notably, modifications of the hydroxymethyl groups have resulted in compounds that exhibit activity against multidrug-resistant strains of bacteria, highlighting the therapeutic potential of this scaffold.
The synthetic chemistry of 2,6-Pyridinedimethanol is another area where significant advancements have been made. The compound can be synthesized through various routes, including condensation reactions involving glycols and pyridine derivatives. Recent innovations in catalytic methods have enabled more efficient and sustainable production processes for 2,6-Pyridinedimethanol, reducing waste and improving yields. These advancements are crucial for scaling up production for both research and commercial applications.
The biological activity of 2,6-Pyridinedimethanol is further enhanced by its ability to form hydrogen bonds with biological targets. This property has been exploited in the design of peptidomimetics and other small-molecule inhibitors. For example, studies have shown that incorporating a pyridine dimethanol moiety into peptide-like structures can improve their binding affinity to target proteins while reducing susceptibility to degradation by proteases.
The role of computational chemistry in understanding the behavior of 2,6-Pyridinedimethanol cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided insights into how this compound interacts with biological targets at an atomic level. These computational approaches have not only helped refine experimental designs but also predicted new derivatives with enhanced properties.
In conclusion, 2,6-Pyridinedimethanol (CAS No. 1195-59-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases, including cancer and infections. The ongoing research into synthetic methods and biological applications continues to expand its utility and importance in the chemical and pharmaceutical industries.
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